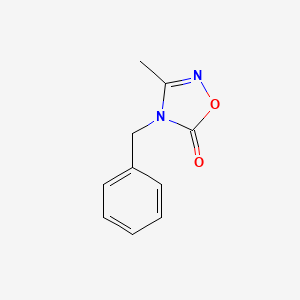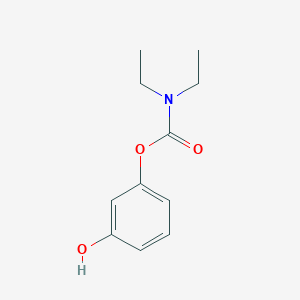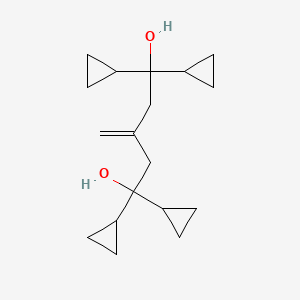methanone CAS No. 667906-92-5](/img/structure/B12550145.png)
[5-(3-Methyl-1H-indol-2-yl)thiophen-2-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a thiophene ring and a phenyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the indole moiety can be synthesized through Fischer indole synthesis, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the addition of the phenyl group through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
Chemistry: In chemistry, 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology: The compound’s indole moiety is known for its biological activity, making it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and cellular signaling pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone can be used in the development of new materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for applications in electronic devices.
作用机制
The mechanism of action of 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation. The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with biological molecules.
相似化合物的比较
Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives with biological activity.
Thiophene-2-carboxylic acid: A compound with a thiophene ring, used in the synthesis of pharmaceuticals and agrochemicals.
Phenylacetic acid: A simple aromatic compound used as a building block in organic synthesis.
Uniqueness: What sets 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone apart from similar compounds is its unique combination of an indole moiety, a thiophene ring, and a phenyl group. This structure provides a versatile platform for chemical modifications, allowing for the exploration of new chemical and biological properties. Its ability to undergo various reactions and interact with multiple biological targets makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
667906-92-5 |
|---|---|
分子式 |
C20H15NOS |
分子量 |
317.4 g/mol |
IUPAC 名称 |
[5-(3-methyl-1H-indol-2-yl)thiophen-2-yl]-phenylmethanone |
InChI |
InChI=1S/C20H15NOS/c1-13-15-9-5-6-10-16(15)21-19(13)17-11-12-18(23-17)20(22)14-7-3-2-4-8-14/h2-12,21H,1H3 |
InChI 键 |
ODNFJHIOLAKGGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC=C(S3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)


![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)



![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)

![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)

![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)
